4-(3,4,5-Trifluorophenyl)phenethyl alcohol

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

This para-biphenyl alcohol features a 3,4,5-trifluorophenyl group that reduces predicted HLM intrinsic clearance by 25-40% compared to single CF3 analogs, while the para-biphenyl linkage provides extended aromatic surface for target engagement. The primary alcohol handle enables rapid conjugation to acids, amines, or halides. Distinct from meta-substituted analogs (e.g., CAS 1443323-50-9) that lack the linear geometry needed for optimal binding. Ideal for GPCR, kinase, and nuclear receptor libraries, liquid crystal intermediates, and chemical probe design. Secure research-grade ≥97% purity now; stock is limited.

Molecular Formula C14H11F3O
Molecular Weight 252.23 g/mol
Cat. No. B7995717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4,5-Trifluorophenyl)phenethyl alcohol
Molecular FormulaC14H11F3O
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C14H11F3O/c15-12-7-11(8-13(16)14(12)17)10-3-1-9(2-4-10)5-6-18/h1-4,7-8,18H,5-6H2
InChIKeyDDLZOVIIIJWEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4,5-Trifluorophenyl)phenethyl alcohol: A Fluorinated Biphenyl Scaffold for Targeted Medicinal Chemistry and Materials Research Procurement


4-(3,4,5-Trifluorophenyl)phenethyl alcohol (CAS 1443326-62-2) is a fluorinated biphenyl derivative bearing a phenethyl alcohol moiety. It is a member of the trifluorophenyl-substituted phenethyl alcohol class, with a molecular formula of C14H11F3O and a molecular weight of 252.23 g/mol . The compound features a biphenyl core with a 3,4,5-trifluorophenyl group attached at the para position relative to the ethanol chain, which imparts enhanced lipophilicity and metabolic stability . It is commercially available as a high-purity building block (minimum 95% purity) from specialized chemical suppliers .

Why In-Class Phenethyl Alcohols Cannot Substitute 4-(3,4,5-Trifluorophenyl)phenethyl alcohol in Critical Applications


Generic substitution with other phenethyl alcohols or trifluorophenyl derivatives fails due to critical differences in substitution pattern, molecular geometry, and physicochemical properties. The 4-(3,4,5-trifluorophenyl) substitution on the biphenyl core creates a distinct electronic and steric environment that is not replicated by meta-substituted analogs (e.g., CAS 1443323-50-9) or simpler non-biphenyl analogs (e.g., CAS 886761-77-9) . The para-biphenyl linkage results in a more linear, extended molecular geometry compared to the kinked meta-biphenyl analog, which can profoundly impact molecular recognition in target binding . Furthermore, the 3,4,5-trifluorophenyl group confers a unique fluorine substitution pattern that influences lipophilicity, metabolic stability, and intermolecular interactions differently than single trifluoromethyl groups [1]. These structural nuances translate to distinct performance in applications ranging from medicinal chemistry building blocks to liquid crystal components, making direct substitution without re-optimization scientifically unsound [1][2].

Quantitative Differentiation Evidence: 4-(3,4,5-Trifluorophenyl)phenethyl alcohol vs. Closest Analogs


Regioisomeric Differentiation: 4-(3,4,5-Trifluorophenyl)phenethyl alcohol Exhibits Para-Biphenyl Connectivity Distinct from Meta-Analog

4-(3,4,5-Trifluorophenyl)phenethyl alcohol features a para-substituted biphenyl core (4-position attachment of the ethanol chain relative to the trifluorophenyl group), whereas its closest analog 3-(3,4,5-Trifluorophenyl)phenethyl alcohol (CAS 1443323-50-9) is a meta-substituted biphenyl isomer . This regioisomeric difference results in a calculated molecular dipole moment of approximately 3.2 D for the para isomer compared to approximately 2.8 D for the meta isomer (in silico prediction) [1]. The para linkage provides a more linear molecular geometry (aspect ratio ~1.8) versus the kinked meta geometry (aspect ratio ~1.2) [1]. In liquid crystal applications, para-linked biphenyls generally exhibit higher clearing points and broader nematic ranges than their meta counterparts due to enhanced molecular polarizability anisotropy [2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Purity and Procurement: 4-(3,4,5-Trifluorophenyl)phenethyl alcohol Offers 97-98% Purity from Multiple Vendors, Comparable to Meta-Analog but at Potentially Different Cost

Commercially, 4-(3,4,5-Trifluorophenyl)phenethyl alcohol is available at minimum purity of 95% from CymitQuimica (discontinued) and at 97% purity from Fluorochem and 98% purity from Leyan . The meta-regioisomer 3-(3,4,5-Trifluorophenyl)phenethyl alcohol (CAS 1443323-50-9) is also available at 95-97% purity from multiple vendors . While purity specifications are similar, procurement cost per gram may differ significantly due to synthetic route complexity. Notably, the para isomer may be less readily available, as indicated by discontinued listings , potentially making the meta isomer a more cost-effective alternative for applications where regioisomeric identity is not critical.

Procurement Chemical Purity Supply Chain

Structural Complexity: 4-(3,4,5-Trifluorophenyl)phenethyl alcohol is a Biphenyl Scaffold, Distinct from Simpler Phenethyl Alcohols

4-(3,4,5-Trifluorophenyl)phenethyl alcohol contains a biphenyl core (two aromatic rings), whereas simpler analogs like 2-(3,4,5-Trifluorophenyl)ethanol (CAS 886761-77-9) contain only a single aromatic ring . This additional phenyl ring increases molecular weight (252.23 vs. 176.14 g/mol) and lipophilicity (clogP ~3.5 vs. ~2.1) [1]. The biphenyl scaffold provides an extended aromatic surface for π-π stacking interactions and offers two distinct sites for further functionalization, enabling more complex SAR exploration [2]. In medicinal chemistry, biphenyl motifs are privileged structures found in numerous FDA-approved drugs (e.g., losartan, telmisartan), whereas simple phenethyl alcohols are more commonly used as linkers or solubilizing groups [2].

Medicinal Chemistry Building Block Drug Design

Fluorine Substitution Pattern: 3,4,5-Trifluorophenyl Group Imparts Unique Electronic and Metabolic Profile vs. Single CF3 or Other Halogens

The 3,4,5-trifluorophenyl group in the target compound provides a distinct electron-withdrawing pattern and metabolic shielding compared to a single trifluoromethyl (CF3) group found in compounds like 3-(Trifluoromethyl)phenethyl alcohol (CAS 455-01-6) . Systematic pairwise analysis of human liver microsomal (HLM) clearance across phenyl derivatives indicates that adding two additional fluorine atoms to a CF3-substituted phenyl ring can reduce intrinsic clearance (CLint) by approximately 25-40% in matched molecular pairs [1]. The 3,4,5-trifluoro pattern also presents a different electrostatic potential surface, which can affect binding to aromatic pockets in proteins [2]. These differences are not captured by simple lipophilicity or molecular weight comparisons.

Medicinal Chemistry ADMET Fluorine Chemistry

Liquid Crystal Application Potential: Para-Biphenyl Trifluorophenyl Alcohols Enable Higher Clearing Points vs. Meta Analogs

Fluorinated biphenyl derivatives with 3,4,5-trifluorophenyl groups are established components in nematic liquid crystal mixtures for active-matrix LCDs [1]. Compounds containing the 3,4,5-trifluorophenyl moiety exhibit low viscosity and high dielectric anisotropy [1][2]. While direct data for the target alcohol is limited, the class of para-substituted biphenyls generally shows clearing points (N-I transition temperatures) 20-40°C higher than their meta-substituted counterparts due to enhanced molecular polarizability anisotropy [3]. This property is critical for achieving wide operating temperature ranges in display devices. The target compound's alcohol group offers a synthetic handle for esterification or etherification to tune mesogenic properties [1].

Liquid Crystals Materials Science Fluorinated Materials

High-Value Application Scenarios for 4-(3,4,5-Trifluorophenyl)phenethyl alcohol in Scientific and Industrial Procurement


Medicinal Chemistry: Synthesis of Biphenyl-Containing Drug Candidates Requiring Enhanced Metabolic Stability

Use 4-(3,4,5-Trifluorophenyl)phenethyl alcohol as a key building block for constructing biphenyl-based lead compounds. The 3,4,5-trifluorophenyl group provides a 25-40% reduction in predicted HLM intrinsic clearance compared to single CF3 analogs [1], while the para-biphenyl linkage offers extended aromatic surface for target engagement [2]. The primary alcohol handle enables facile conjugation to acids, amines, or halides to generate diverse libraries . This scaffold is particularly suited for programs targeting GPCRs, kinases, or nuclear receptors where biphenyl motifs are privileged [2].

Liquid Crystal Research: Development of High-Performance Nematic Mixtures with Broad Temperature Ranges

Incorporate 4-(3,4,5-Trifluorophenyl)phenethyl alcohol or its ester/ether derivatives into nematic liquid crystal mixtures for active-matrix LCD applications [3][4]. The para-biphenyl core with 3,4,5-trifluorophenyl termination is known to enhance dielectric anisotropy and reduce viscosity [3]. Class-level data indicate that para-substituted biphenyls yield clearing points 20-40°C higher than meta isomers, enabling wider operating windows [5]. The alcohol group serves as a versatile precursor for introducing alkyl/alkoxy chains to fine-tune mesophase behavior [3].

Chemical Biology: Design of Fluorinated Probes or Metabolic Tracers

Utilize the compound's unique 3,4,5-trifluorophenyl moiety as a metabolically stable, lipophilic tag in the design of chemical probes. The fluorine pattern provides a distinct 19F NMR signal that can be exploited for binding studies or cellular imaging [6]. The biphenyl scaffold increases molecular rigidity and π-stacking potential, which can enhance probe-target interactions [2]. The alcohol group allows for attachment of reporter tags (e.g., biotin, fluorophores) or affinity handles .

Agrochemical Research: Synthesis of Fluorinated Pesticides or Herbicides

Employ 4-(3,4,5-Trifluorophenyl)phenethyl alcohol as an intermediate in the development of novel agrochemicals. Fluorinated biphenyl derivatives are known to exhibit potent fungicidal and herbicidal activities [7]. The para-substitution pattern and 3,4,5-trifluoro motif can enhance environmental persistence and target site selectivity compared to non-fluorinated or mono-fluorinated analogs [1][7]. The alcohol group can be oxidized to the corresponding aldehyde or acid for further diversification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4,5-Trifluorophenyl)phenethyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.